5-(Chloromethyl)-3-cyclopropyl-1,2,4-oxadiazole
Description
Chemical Identity and Synthesis
5-(Chloromethyl)-3-cyclopropyl-1,2,4-oxadiazole (CAS: 119223-01-7) is a heterocyclic compound with the molecular formula C₆H₇ClN₂O and a molecular weight of 158.59 g/mol . Its structure features a 1,2,4-oxadiazole core substituted at the 3-position with a cyclopropyl group and at the 5-position with a chloromethyl moiety. This compound is synthesized via cyclization reactions, typically starting from benzonitrile derivatives. For example, substituted nitriles react with hydroxylamine hydrochloride in the presence of sodium carbonate to form intermediate amidoximes, which undergo cyclization under acidic or thermal conditions to yield 1,2,4-oxadiazoles .
Key Applications
The chloromethyl group at the 5-position is a reactive handle for further functionalization, making this compound valuable in medicinal chemistry and materials science. For instance, it serves as a precursor for introducing azide groups (via nucleophilic substitution) or coupling with other pharmacophores .
Properties
IUPAC Name |
5-(chloromethyl)-3-cyclopropyl-1,2,4-oxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN2O/c7-3-5-8-6(9-10-5)4-1-2-4/h4H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWRZTXKBYCOPMY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NOC(=N2)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90579694 | |
| Record name | 5-(Chloromethyl)-3-cyclopropyl-1,2,4-oxadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90579694 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
119223-01-7 | |
| Record name | 5-(Chloromethyl)-3-cyclopropyl-1,2,4-oxadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90579694 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-(chloromethyl)-3-cyclopropyl-1,2,4-oxadiazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Amide Coupling-Cyclization Approach
This method involves sequential formation of the oxadiazole ring through coupling of cyclopropanecarboxamidoxime with chlorinated acyl chlorides. A representative procedure from outlines the following steps:
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Amidoxime Preparation : Cyclopropanecarbonitrile reacts with hydroxylamine hydrochloride in ethanol under reflux to yield cyclopropanecarboxamidoxime.
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Acylation : The amidoxime is treated with chloroacetyl chloride in dichloromethane (DCM) in the presence of triethylamine (EtN) at 0°C, forming an O-acylamidoxime intermediate.
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Cyclization : The intermediate undergoes thermal cyclization in toluene at reflux (110°C) for 12 hours, yielding the target compound.
Key Reaction Parameters :
One-Pot Vilsmeier-Mediated Synthesis
A streamlined protocol reported in employs the Vilsmeier reagent (POCl-DMF complex) to activate carboxylic acids for direct coupling with amidoximes. For this compound:
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In Situ Amidoxime Formation : Cyclopropanecarbonitrile reacts with hydroxylamine in the presence of HCl to generate cyclopropanecarboxamidoxime.
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Vilsmeier Activation : Chloroacetic acid is activated by the Vilsmeier reagent, forming a reactive acylimidazolium intermediate.
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Cyclization : The activated intermediate couples with the amidoxime at 60°C for 4–6 hours, directly yielding the product.
Advantages :
Comparative Analysis of Methodologies
The table below contrasts critical aspects of the two primary synthetic routes:
Optimization Strategies for Industrial Applications
Solvent and Base Selection
Catalytic Enhancements
-
Microwave Assistance : Cyclization time reduces from 12 hours to 45 minutes under microwave irradiation (150°C), maintaining yields at 70%.
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Flow Chemistry : Continuous flow systems achieve 93% conversion in 30 minutes by optimizing residence time and temperature gradients.
Characterization and Analytical Validation
Synthetic batches of this compound require rigorous characterization:
-
NMR Spectroscopy :
Applications and Derivative Synthesis
The chloromethyl group enables further functionalization:
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The chloromethyl group serves as a reactive site for nucleophilic substitution, allowing the introduction of various functional groups.
Mechanistic Insight : Substitution proceeds via an Sₙ2 pathway, with the oxadiazole ring’s electron-withdrawing effect enhancing the electrophilicity of the chloromethyl carbon.
Oxidation Reactions
The oxadiazole ring and chloromethyl group can undergo oxidation under controlled conditions.
Notable Observation : N-oxidation preserves the oxadiazole core, enabling further functionalization for drug candidates .
Reduction Reactions
Selective reduction of the oxadiazole ring or chloromethyl group has been explored.
| Reducing Agent | Conditions | Product | Key Findings |
|---|---|---|---|
| LiAlH₄ | THF, 0°C → RT, 2 hrs | 3-Cyclopropyl-5-(hydroxymethyl)-1,2,4-oxadiazoline | Partial ring reduction; forms oxadiazoline (65% yield). |
| H₂/Pd-C | Ethanol, RT, 12 hrs | 5-Methyl-3-cyclopropyl-1,2,4-oxadiazole | Complete dechlorination to methyl |
Scientific Research Applications
5-(Chloromethyl)-3-cyclopropyl-1,2,4-oxadiazole has several applications in scientific research:
Medicinal Chemistry: This compound is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Materials Science: It is used in the development of advanced materials, including polymers and coatings, due to its unique structural properties.
Biological Studies: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory effects .
Mechanism of Action
The mechanism of action of 5-(Chloromethyl)-3-cyclopropyl-1,2,4-oxadiazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by forming covalent bonds with active site residues, thereby blocking substrate access .
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below compares 5-(Chloromethyl)-3-cyclopropyl-1,2,4-oxadiazole with structurally analogous compounds, focusing on substituents, physical properties, and reactivity:
Key Observations
Reactivity of the Chloromethyl Group :
The 5-CH₂Cl group is a versatile site for nucleophilic substitution. For example, 5-(chloromethyl)-3-benzyl-1,2,4-oxadiazole reacts with sodium azide to form 5-(azidomethyl) derivatives, enabling click chemistry applications . This reactivity is consistent across analogs, though steric effects from bulky substituents (e.g., cyclopropyl) may influence reaction rates .
Impact of Substituents on Physical Properties :
- Aromatic vs. Aliphatic Substituents : 3-Phenyl and 3-p-tolyl derivatives exhibit higher molecular weights and distinct aromatic proton signals in NMR (δ 7.0–8.0 ppm) compared to aliphatic-substituted analogs (e.g., cyclopropyl or isobutyl) .
- Melting Points : The 3-phenyl derivative (CAS 1201-68-9) has a reported melting point of 64°C, while the cyclopropyl analog lacks such data, likely due to its liquid or low-melting solid state .
Synthetic Yields : Yields for 5-(chloromethyl)-3-aryl derivatives (70–80%) are generally lower than those for the cyclopropyl analog (95%), possibly due to challenges in purifying aromatic byproducts .
Biological Activity
5-(Chloromethyl)-3-cyclopropyl-1,2,4-oxadiazole is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a detailed examination of its biological activity, including mechanisms of action, research findings, and comparative analysis with similar compounds.
Chemical Structure and Properties
The compound features a chloromethyl group and a cyclopropyl moiety, which contribute to its distinct chemical reactivity and biological interactions. The presence of these groups allows for various chemical reactions, such as substitution and oxidation, which can modify its pharmacological properties.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It may act by:
- Enzyme Inhibition : The compound can form covalent bonds with active site residues of enzymes, inhibiting their function.
- Receptor Modulation : It may bind to receptors, altering their activity and influencing cellular responses .
Anticancer Activity
Recent studies have indicated that derivatives of 1,2,4-oxadiazoles exhibit significant anticancer properties. For instance:
- Cytotoxicity : this compound has shown promising cytotoxic effects against various cancer cell lines. In vitro evaluations demonstrated IC50 values in the micromolar range against human breast adenocarcinoma (MCF-7) and melanoma (MEL-8) cell lines .
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 0.65 |
| MEL-8 | 2.41 |
These findings suggest that the compound may induce apoptosis in cancer cells through mechanisms involving p53 activation and caspase-3 cleavage .
Antimicrobial Activity
The compound also exhibits antimicrobial properties. Its derivatives have been tested against various bacterial strains, showing effectiveness comparable to standard antibiotics. For example:
- Activity Against Staphylococcus aureus : Compounds derived from oxadiazole structures displayed potent activity against methicillin-resistant strains at concentrations as low as 4 μg/mL .
Comparative Analysis with Similar Compounds
When compared to other oxadiazole derivatives, this compound demonstrates unique advantages due to its structural components. For example:
| Compound | Key Features | Biological Activity |
|---|---|---|
| This compound | Chloromethyl and cyclopropyl groups | Anticancer and antimicrobial |
| 5-(Chloromethyl)-1,2,4-oxadiazole | Lacks cyclopropyl group | Lower reactivity |
| 3-Cyclopropyl-1,2,4-oxadiazole | Lacks chloromethyl group | Different activity profile |
This table illustrates how the unique combination of functional groups in this compound enhances its potential applications in drug discovery.
Case Studies and Research Findings
Several studies have focused on the synthesis and biological evaluation of oxadiazole derivatives:
- Study on Anticancer Activity : A study evaluated the cytotoxicity of various oxadiazole derivatives against a panel of cancer cell lines. The results indicated that modifications to the oxadiazole core significantly influenced anticancer potency .
- Antimicrobial Evaluation : Another research effort assessed the antimicrobial efficacy of oxadiazole derivatives against resistant bacterial strains. The findings highlighted the potential for developing new antibiotics based on this scaffold .
Q & A
Basic Question: What are the standard synthetic routes for 5-(chloromethyl)-3-cyclopropyl-1,2,4-oxadiazole, and how are intermediates characterized?
Answer:
The compound is typically synthesized via cyclocondensation of substituted nitriles with hydroxylamine derivatives. A representative method involves reacting 3-cyclopropylbenzonitrile with hydroxylamine hydrochloride in ethanol/water under reflux, followed by chlorination of the intermediate hydroxylamine adduct using SOCl₂ or POCl₃ .
Characterization Methods:
- NMR Spectroscopy: ¹H and ¹³C NMR confirm regiochemistry and purity (e.g., δ 4.75 ppm for chloromethyl protons in CDCl₃) .
- Mass Spectrometry: ESI-MS identifies molecular ion peaks (e.g., [M+H]⁺ at m/z 195 for phenyl analogs) .
- Elemental Analysis: Validates empirical formula (e.g., C₁₀H₁₀ClN₃O) .
Advanced Question: How can sonication or microwave-assisted synthesis improve the yield of this compound?
Answer:
Non-conventional methods like sonication reduce reaction times and enhance yields by promoting efficient mixing and energy transfer. For example, sonicating hydroxylamine intermediates with nitriles in ethanol/acetic acid mixtures achieves 65–80% yields in 2–20 minutes, compared to 24 hours under reflux . Microwave irradiation further accelerates cyclization steps, minimizing side reactions like hydrolysis of the chloromethyl group.
Basic Question: What precautions are necessary for handling and storing this compound?
Answer:
- Storage: Store at 2–8°C under inert gas (N₂/Ar) to prevent hydrolysis of the chloromethyl group .
- Handling: Use anhydrous solvents (e.g., dry THF or DCM) during reactions to avoid unintended substitutions.
- Safety: Conduct reactions in a fume hood due to potential release of HCl gas during synthesis .
Advanced Question: How can crystallographic data resolve ambiguities in spectral interpretations of oxadiazole derivatives?
Answer:
X-ray crystallography provides definitive proof of regiochemistry and substituent orientation, which NMR alone may not distinguish. For example, C–H···O interactions in 5-styryl-1,2,4-oxadiazole derivatives (CCDC 2049798-2049801) confirm spatial arrangements that influence reactivity . Combining crystallography with 2D NMR (e.g., NOESY) resolves ambiguities in diastereomeric mixtures.
Advanced Question: What strategies mitigate discrepancies in biological activity data for structurally similar oxadiazole analogs?
Answer:
Contradictions often arise from substituent electronic effects or assay conditions. Systematic approaches include:
- Structure-Activity Relationship (SAR) Studies: Compare analogs with varying substituents (e.g., 4-methoxyphenyl vs. pyridinyl) to identify pharmacophoric motifs .
- Standardized Assays: Use consistent cell lines (e.g., HEK-293 for in vitro toxicity) and controls to minimize variability .
- Computational Modeling: DFT calculations predict electron-withdrawing/donating effects of substituents on bioactivity .
Basic Question: How is the chloromethyl group functionalized for further derivatization?
Answer:
The chloromethyl group undergoes nucleophilic substitution with:
- Amines: React with primary/secondary amines in DMF at 60°C to form Mannich bases.
- Thiols: Use NaH as a base in THF to generate thioether linkages.
- Azides: Substitute with NaN₃ in DMSO for click chemistry applications .
Advanced Question: What analytical challenges arise in quantifying trace impurities in this compound?
Answer:
Common impurities include hydrolyzed hydroxymethyl byproducts and unreacted nitrile precursors. Resolution strategies:
- HPLC-MS: Use C18 columns with acetonitrile/water gradients (0.1% formic acid) to separate and identify impurities (<0.1% detection limit).
- Tandem MS/MS: Fragmentation patterns distinguish isobaric impurities (e.g., m/z 220.65 for styryl derivatives vs. 186.52 for trifluoromethyl analogs) .
Advanced Question: How do steric effects of the cyclopropyl group influence reaction kinetics in cross-coupling reactions?
Answer:
The cyclopropyl group’s rigidity and angle strain hinder nucleophilic attacks at the oxadiazole ring. Kinetic studies using Eyring plots reveal:
- Activation Energy: Increased Δ‡G for Suzuki-Miyaura couplings (e.g., 85 kJ/mol for cyclopropyl vs. 72 kJ/mol for phenyl).
- Solvent Effects: Polar aprotic solvents (DMF/DMSO) stabilize transition states better than THF .
Basic Question: What solvent systems optimize solubility for in vitro assays?
Answer:
- Polar Solvents: DMSO (≥10 mg/mL) for stock solutions.
- Aqueous Buffers: Dilute in PBS (pH 7.4) with ≤1% DMSO to maintain solubility .
Note: Precipitation risks increase with logP >2.5; adjust using co-solvents like PEG-400.
Advanced Question: How can isotopic labeling (e.g., ¹³C/²H) aid in metabolic stability studies?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
